P1,P5-DI(Adenosine-5/') pentaphosphate*PE riodate oxi
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Description
P1,P5-DI(Adenosine-5’) pentaphosphate*PE riodate oxi is a diadenosine polyphosphate stored in secretory granules of chromaffin and neuronal cells and thrombocytes . After release into the extracellular space, it affects a variety of biological activities in a wide range of target tissues .
Synthesis Analysis
The synthesis of P1,P5-DI(Adenosine-5’) pentaphosphate*PE riodate oxi involves a two-step process. The first step involves the formation of adenosine 5’-tetraphosphate (P4A) from ATP and trimeta-phosphate (P3). In the second step, P4A is converted to Ap5A .Molecular Structure Analysis
The empirical formula of P1,P5-DI(Adenosine-5’) pentaphosphate*PE riodate oxi is C20H25N10O22P5 · xNa+ . It has a molecular weight of 912.34 (free acid basis) .Mechanism of Action
properties
InChI |
InChI=1S/C20H25N10O22P5.Na/c21-17-15-19(25-7-23-17)29(9-27-15)13(3-33)47-11(1-31)5-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-6-12(2-32)48-14(4-34)30-10-28-16-18(22)24-8-26-20(16)30;/h1-4,7-14H,5-6H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJPHNVVXPHWKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N10NaO22P5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585141 |
Source
|
Record name | PUBCHEM_16219291 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
935.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107148-01-6 |
Source
|
Record name | PUBCHEM_16219291 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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